molecular formula C12H13BrN2 B8457153 1-Benzyl-5-bromomethyl-3-methyl-1H-pyrazole

1-Benzyl-5-bromomethyl-3-methyl-1H-pyrazole

Cat. No.: B8457153
M. Wt: 265.15 g/mol
InChI Key: XPCVVOZQZRTBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-bromomethyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-benzyl-5-(bromomethyl)-3-methylpyrazole

InChI

InChI=1S/C12H13BrN2/c1-10-7-12(8-13)15(14-10)9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI Key

XPCVVOZQZRTBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CBr)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 1.10 g (4.21 mmol, 1.2 equiv) of triphenylphosphine in 15 mL of CCl4 at -5° C. is added 200 μL (3.86 mmol, 1.1 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 710 mg (3.51 mmol) of (2-Benzyl-5-methyl-2H-pyrazol-3yl) methanol, prepared as in Part C, in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 0.5 h at RT, and then poured into 25 mL NaHCO3 and extracted with Et2O (2×25 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 576 mg of the title compound as a clear oil: 1H NMR (CDCl3, 300 MHz) δ7.32 (m, 3H), 7.19 (m, 2H), 6.16 (s, 1H), 5.42 (s, 2H), 4.32 (s, 2H), 2.31 (s, 3H); low resolution MS (FAB)m/e 265 (M+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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